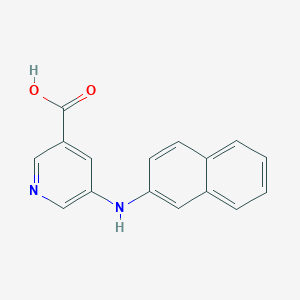

5-(Naphthalen-2-ylamino)pyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Naphthalen-2-ylamino)pyridine-3-carboxylic acid, also known as NAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. NAPA is a heterocyclic organic compound with a molecular formula of C18H13N2O2. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry

Supramolecular assemblies utilizing naphthalene derivatives have been explored for their ability to form diverse structures, such as chains, layers, and channels. These structures exhibit conformational polymorphism and structural diversity due to the rotation of functional groups and the formation of symmetric hydrogen bonds. This versatility is crucial for designing materials with specific properties (Białek et al., 2013).

Luminescent Material Development

Naphthalene-based diamides have been used to form coordination polymers with metal ions, showing high luminescence. These materials are promising for detecting nitro aromatics and Fe(III) ions due to their sensitivity and selectivity, which could be beneficial in environmental monitoring and security applications (Das & Biradha, 2018).

Fluorescence Derivatisation

The derivatization of amino acids with naphthalene-based reagents has been studied for enhancing fluorescence. This approach has implications in biological assays, where the strong fluorescence of the derivatives allows for better visualization and quantification of amino acids (Frade et al., 2007).

Conducting Polymers

Electropolymerization of naphthalene derivatives has been explored to produce conducting polymers. These polymers are stable in their conducting form due to low oxidation potentials, making them candidates for electronic and optoelectronic applications (Sotzing et al., 1996).

Heterocyclic Compound Synthesis

Naphthalene derivatives serve as key intermediates in the synthesis of heterocyclic compounds with potential biological activities. The diversity of these compounds underscores the versatility of naphthalene-based reagents in facilitating complex organic syntheses (Patel & Patel, 2015).

Chemical Sensing

Naphthalene-based chemical probes have been developed for metal ion sensing, exemplified by their application in detecting Zn2+ ions with high sensitivity. Such probes are valuable tools in chemical sensing and imaging within biological systems (Balakrishna et al., 2018).

Wirkmechanismus

Target of Action

These receptors could be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Mode of Action

The mode of action would depend on the specific targets of the compound. Generally, these compounds might interact with their targets, leading to changes in the target’s function, which could result in therapeutic effects .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to identify the exact biochemical pathways it might affect. Similar compounds have been found to affect a variety of pathways related to the biological activities mentioned above .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of potential targets, the effects could be diverse .

Eigenschaften

IUPAC Name |

5-(naphthalen-2-ylamino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-16(20)13-8-15(10-17-9-13)18-14-6-5-11-3-1-2-4-12(11)7-14/h1-10,18H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMPKFTZDSHJHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC3=CN=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Naphthalen-2-ylamino)pyridine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2935336.png)

![Ethyl 3-(2-{2-[(ethylamino)carbonyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2935339.png)

![1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2935346.png)

![4-{[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methoxy}-3-(hydroxymethyl)benzaldehyde](/img/structure/B2935348.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide](/img/structure/B2935350.png)

![3-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2935352.png)